molecular formula C13H9BrO2 B1305175 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid CAS No. 5731-11-3

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1305175
CAS No.: 5731-11-3
M. Wt: 277.11 g/mol
InChI Key: UTHDVFIFIMWTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a carboxylic acid group is attached at the 4 position of the biphenyl structure

Biochemical Analysis

Biochemical Properties

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes, where it undergoes metabolism . This interaction suggests that the compound may be involved in oxidative metabolic pathways. Additionally, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can undergo reduction to biphenyl in the presence of cationic micelles, indicating its potential role in redox reactions .

Cellular Effects

The effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid on cellular processes are significant. It has been shown to influence cell signaling pathways and gene expression. The compound’s interaction with cytochrome P-450 enzymes suggests that it may affect the metabolism of other substrates within the cell, potentially altering cellular metabolism . Furthermore, its ability to undergo reduction and oxidation reactions indicates that it could play a role in maintaining cellular redox balance.

Molecular Mechanism

At the molecular level, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid exerts its effects through binding interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450-dependent monooxygenases involves binding to the enzyme’s active site, leading to its metabolism . This interaction may result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, the compound’s redox activity suggests that it may influence the activity of other redox-sensitive proteins and enzymes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo reduction to biphenyl in the presence of cationic micelles, indicating potential degradation pathways . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, particularly in terms of its impact on metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and metabolism. Toxic or adverse effects have been observed at high doses, including potential disruption of cellular redox balance and oxidative stress . These findings highlight the importance of dosage considerations in the use of this compound in research.

Metabolic Pathways

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P-450-dependent monooxygenases . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux within the cell and affect the levels of other metabolites. The compound’s redox activity also suggests potential interactions with other redox-sensitive metabolic pathways.

Transport and Distribution

Within cells and tissues, 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins can facilitate its movement within the cell . The compound’s distribution can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with cytochrome P-450 enzymes suggest that it may localize to the endoplasmic reticulum, where these enzymes are predominantly found . This localization can influence the compound’s ability to interact with other biomolecules and exert its effects on cellular processes.

Preparation Methods

The synthesis of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid typically involves the bromination of biphenyl followed by carboxylation. One common method is the Gomberg reaction, which involves the reaction of para-bromoaniline with benzene, followed by further reactions to introduce the carboxylic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4’-Bromo[1,1’-biphenyl]-4-carboxylic acid can be compared with other biphenyl derivatives such as:

Properties

IUPAC Name

4-(4-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDVFIFIMWTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384761
Record name 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-11-3
Record name 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.